molecular formula C27H33N3O6S B12421722 Gliquidone-d6

Gliquidone-d6

Cat. No.: B12421722
M. Wt: 533.7 g/mol
InChI Key: LLJFMFZYVVLQKT-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliquidone-d6 is a deuterated form of gliquidone, an anti-diabetic medication belonging to the sulfonylurea class. It is used primarily in the treatment of type 2 diabetes mellitus. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of gliquidone due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gliquidone-d6 involves the incorporation of deuterium atoms into the gliquidone molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of gliquidone can result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Gliquidone-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonylurea derivatives.

Scientific Research Applications

Gliquidone-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of gliquidone.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Studied for its effects on insulin release and glucose regulation.

Mechanism of Action

Gliquidone-d6, like gliquidone, exerts its effects by binding to ATP-sensitive potassium channels on the pancreatic beta cells. This binding inhibits potassium efflux, leading to cell membrane depolarization. The depolarization opens voltage-dependent calcium channels, allowing calcium influx, which in turn stimulates insulin release from the beta cells. This mechanism helps in lowering blood glucose levels.

Comparison with Similar Compounds

Gliquidone-d6 is compared with other sulfonylurea drugs such as glibenclamide, glimepiride, and gliclazide. While all these compounds share a similar mechanism of action, this compound is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies.

Similar Compounds

    Glibenclamide: Another sulfonylurea used in the treatment of type 2 diabetes.

    Glimepiride: Known for its long duration of action.

    Gliclazide: Notable for its minimal risk of hypoglycemia.

Properties

Molecular Formula

C27H33N3O6S

Molecular Weight

533.7 g/mol

IUPAC Name

1-cyclohexyl-3-[4-[2-[7-methoxy-1,3-dioxo-4,4-bis(trideuteriomethyl)isoquinolin-2-yl]ethyl]phenyl]sulfonylurea

InChI

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)/i1D3,2D3

InChI Key

LLJFMFZYVVLQKT-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C([2H])([2H])[2H]

Canonical SMILES

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.